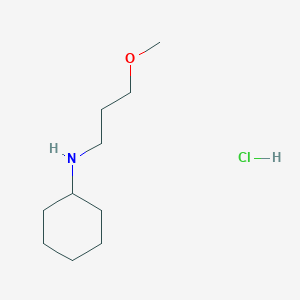

N-(3-Methoxypropyl)cyclohexanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Methoxypropyl)cyclohexanamine hydrochloride is a chemical compound with the CAS Number: 2305254-58-2 . It has a molecular weight of 207.74 .

Molecular Structure Analysis

The IUPAC name for this compound is N-(3-methoxypropyl)cyclohexanamine hydrochloride . The InChI code for this compound is 1S/C10H21NO.ClH/c1-12-9-5-8-11-10-6-3-2-4-7-10;/h10-11H,2-9H2,1H3;1H .Aplicaciones Científicas De Investigación

Analytical and Toxicological Research

Analytical Profiles and Biological Matrices Determination : Compounds similar to N-(3-Methoxypropyl)cyclohexanamine hydrochloride have been characterized and analyzed for their presence in biological matrices. A study developed and validated a qualitative/quantitative method for the analysis of psychoactive arylcyclohexylamines in blood, urine, and vitreous humor using HPLC-UV and mass spectrometry, proving its efficacy for forensic and toxicological applications (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Metabolism and Toxicological Detection : The metabolism and toxicological detection of phencyclidine-derived designer drugs closely related to N-(3-Methoxypropyl)cyclohexanamine have been studied, providing insights into their metabolic pathways and facilitating their detection in biological samples (Sauer, Peters, Staack, Fritschi, & Maurer, 2008).

Pharmacological Effects and Mechanisms

- NMDA Receptor Affinity : Research into ketamine and phencyclidine analogues has shown that these compounds, including those structurally similar to N-(3-Methoxypropyl)cyclohexanamine hydrochloride, are high-affinity ligands for the PCP-site on the glutamate NMDA receptor. This action is thought to underlie the dissociative anaesthetic effects observed with these substances (Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013).

Organic Chemistry and Synthesis

- Solvent Effects in Organic Synthesis : The solvent acetonitrile has been identified as excellent for the synthesis of dichloromethylene compounds from cyclohexanones, a reaction that could be relevant in the synthesis or modification of compounds related to N-(3-Methoxypropyl)cyclohexanamine hydrochloride (Burton, Elder, Fell, & Stachulski, 1988).

Safety and Hazards

Propiedades

IUPAC Name |

N-(3-methoxypropyl)cyclohexanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-12-9-5-8-11-10-6-3-2-4-7-10;/h10-11H,2-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZNMTCOOUOTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1CCCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Methoxypropyl)cyclohexanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2587721.png)

![N-Benzyl-3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)